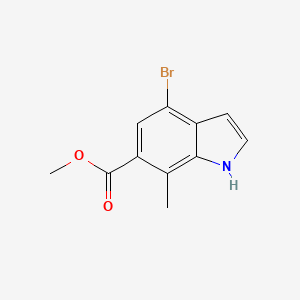

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate

Descripción general

Descripción

“Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 882679-96-1 . It has a molecular weight of 254.08 and its IUPAC name is methyl 4-bromo-1H-indole-6-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 2.19 , indicating its lipophilicity.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate and its derivatives are key intermediates in organic synthesis, offering a pathway to diverse chemical structures. Research has focused on the reaction of methyl esters with N-bromosuccinimide to produce various brominated and dehydro esters, which are pivotal in synthesizing complex molecules. For instance, the conversion of Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate into its tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide highlights the compound's utility in producing indole derivatives with modified bromine positions, crucial for further chemical transformations (Irikawa et al., 1989).

Applications in Peptide and Peptoid Conformation Studies

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate derivatives have been designed and synthesized for use in peptide and peptoid conformation elucidation studies. These compounds, such as Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclooct[cd]indole-4-carboxylate, feature a ring that bridges the α-carbon and the 4-position of the indole ring. This design limits the conformational flexibility of the side chain, making these derivatives invaluable tools for studying peptide and peptoid structures (Horwell et al., 1994).

Exploration of Brominated Tryptophan Alkaloids

Research into brominated tryptophan derivatives from marine sources has yielded new compounds with potential biological activities. For instance, the investigation of Thorectandra sp. and Smenospongia sp. sponges led to the isolation of new brominated tryptophan derivatives, demonstrating the role of methyl 4-bromo-7-methyl-1H-indole-6-carboxylate and its analogs in the discovery of natural products with possible antimicrobial properties (Segraves & Crews, 2005).

Fluorescent and Infrared Probes

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate derivatives serve as promising candidates for fluorescent and infrared probes. Their potential in sensing local hydration environments and as site-specific probes for protein structure and dynamics has been explored. These derivatives' unique photophysical properties make them suitable for use in various spectroscopic studies to understand molecular and environmental interactions (Liu et al., 2020).

Safety and Hazards

Direcciones Futuras

While specific future directions for “Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate” were not found in the search results, the broader field of indole derivatives is an active area of research. These compounds play a main role in cell biology and have various biologically vital properties . They are being investigated for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Propiedades

IUPAC Name |

methyl 4-bromo-7-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-8(11(14)15-2)5-9(12)7-3-4-13-10(6)7/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPWRDDPMYKYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1C(=O)OC)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

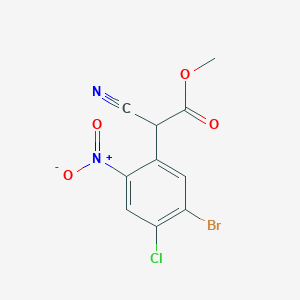

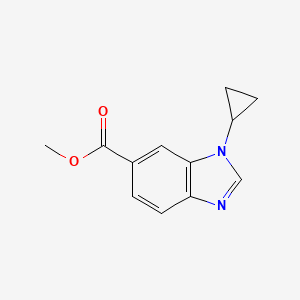

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B1431538.png)

![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)

![1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1431547.png)

![5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester](/img/structure/B1431554.png)